molecular formula C5H6ClN3O B1374698 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 874-20-4

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1374698
CAS RN: 874-20-4
M. Wt: 159.57 g/mol
InChI Key: QMMJHXCWJBYQNP-UHFFFAOYSA-N
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Description

“2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 874-20-4. It has a molecular weight of 159.57 . The compound is a powder and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of this compound involves a reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8) .


Chemical Reactions Analysis

The compound is involved in a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction to obtain a compound with hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a melting point of 305-306°C . It is not soluble in water or organic solvents, but it is soluble in acid-base solutions .

Scientific Research Applications

Hydrogen-Bonded Aggregation

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one demonstrates variations in hydrogen-bonded aggregation, highlighting its structural versatility. This is evident in studies like Trilleras et al. (2008), where different pyrimidine derivatives, including similar compounds, form various hydrogen-bonded structures depending on slight changes in molecular constitution (Trilleras et al., 2008).

Molecular Docking and Synthesis

The compound is involved in the synthesis of derivatives studied for their interactions with proteins like CDK4, as shown in the research by Holam et al. (2022). This indicates its potential in the development of therapeutic agents (Holam et al., 2022).

Reactivity and Derivative Synthesis

Investigations into the chemical reactivity of positions in compounds similar to this compound have led to the synthesis of various dihydropyrimidine derivatives. Namazi et al. (2001) explored this by modifying Biginelli type compounds, which are structurally related (Namazi et al., 2001).

Antimicrobial and Antitubercular Activity

Research indicates the involvement of similar dihydropyrimidinone derivatives in the synthesis of compounds with antimicrobial and antitubercular activity. For instance, Modha et al. (2002) synthesized azetidinones and thiazolidinones from similar compounds, demonstrating significant antimicrobial activity (Modha et al., 2002).

Synthesis of Chiral Derivatives

Izmest'ev et al. (2018) synthesized optically active derivatives based on compounds structurally similar to this compound, highlighting its utility in creating chiral molecules, which are important in pharmaceutical synthesis (Izmest'ev et al., 2018).

Crystallographic Studies

Gerhardt and Bolte (2016) focused on crystallographic studies involving compounds like 2-Amino-6-chloropyrimidin-4-one, which share similarities with the target compound. These studies contribute to the understanding of molecular interactions and crystal packing (Gerhardt & Bolte, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-6-chloro-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJHXCWJBYQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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